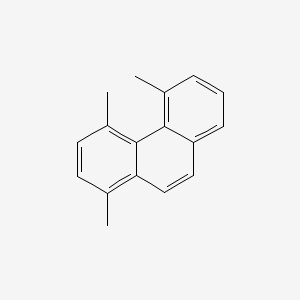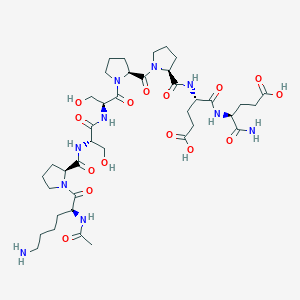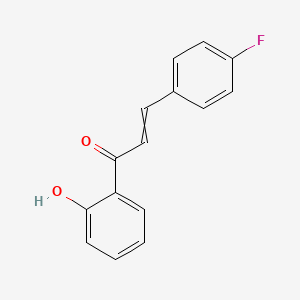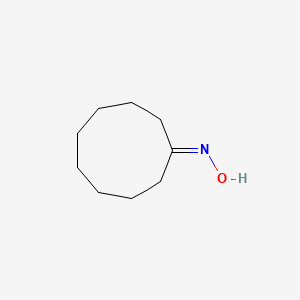
1,4,5-Trimethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₆ and a molecular weight of 220.3089 g/mol It is a derivative of phenanthrene, characterized by the presence of three methyl groups at the 1, 4, and 5 positions on the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Trimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4,5-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the aromatic rings to form partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst under mild pressure and temperature.
Substitution: HNO₃ for nitration, H₂SO₄ for sulfonation under controlled temperatures.
Major Products Formed
Oxidation: Formation of trimethylquinones.
Reduction: Formation of trimethylhydrophenanthrenes.
Substitution: Formation of nitro and sulfonic acid derivatives.
Scientific Research Applications
1,4,5-Trimethylphenanthrene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4,5-Trimethylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. It can intercalate into DNA, affecting replication and transcription processes. Additionally, it may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without methyl substitutions.
2,3,5-Trimethylphenanthrene: Another isomer with methyl groups at different positions.
Anthracene: A structurally similar PA
Properties
CAS No. |
66271-47-4 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,4,5-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-7-8-13(3)17-15(11)10-9-14-6-4-5-12(2)16(14)17/h4-10H,1-3H3 |
InChI Key |
ZPVMMYYWEOIYFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C(C=CC(=C32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)



![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)




![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

